1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Overview
Description
1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and is known for its role in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
1-Prop-2-ynyl-1H-indole-3-carbaldehyde, also known as 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, is a compound used in proteomics research It’s known that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which makes them biologically active pharmacophores . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids .
Biochemical Pathways
This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Result of Action
Indole derivatives have shown a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde can be synthesized through the N-alkylation of indole-3-carbaldehyde with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like toluene . The reaction conditions often involve phase-transfer catalysis to enhance the reaction efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Alkyl halides and sodium azide (NaN₃) are used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: 1,2,3-triazole-linked indoles.
Scientific Research Applications
1-Prop-2-ynyl-1H-indole-3-carbaldehyde is widely used in scientific research due to its versatility in chemical synthesis. Its applications include:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-Prop-2-ynyl-1H-indole-2,3-dione
- 1-Propyl-1H-indole-2,3-dione
- 1-Allyl-1H-indole-2,3-dione
Uniqueness: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde is unique due to its combination of an indole core with both an aldehyde and a propargyl group. This structural arrangement allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .
Biological Activity
1-Prop-2-ynyl-1H-indole-3-carbaldehyde, also known as 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₉NO
- Molecular Weight : 183.21 g/mol
- CAS Number : 173531-53-8
The compound features an indole structure with a propargyl group and an aldehyde functional group, contributing to its reactivity and biological activity.
This compound exhibits multiple mechanisms of action, primarily through its interactions with various biological targets:
Target Interactions
- Receptor Binding : Indole derivatives are known to interact with multiple receptors, which enhances their pharmacological profiles. This compound has been identified as a potential ligand for various enzyme inhibitors and receptor targets.
Biochemical Pathways
- The compound serves as a precursor for synthesizing biologically active structures, facilitating the development of new therapeutic agents. Its derivatives have shown to possess antioxidant, antimicrobial, anti-inflammatory, anticancer, and antihyperglycemic activities .
Biological Activities
The biological activities of this compound are extensive:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of indole compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Some derivatives demonstrated low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.98 μg/mL .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses potent activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism involves disrupting cellular integrity and function in these microorganisms .
Anti-inflammatory Effects
Indole derivatives have been noted for their anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The exact pathways remain under investigation but are believed to involve modulation of cytokine production and inhibition of inflammatory mediators .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Example Study: Anticancer Evaluation
In a recent study involving the synthesis of indole derivatives, several compounds were tested for their anticancer properties against A549 lung cancer cells. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity compared to unmodified analogs .
Future Directions
Research into this compound is ongoing, with potential future applications in:
- Development of novel anticancer drugs targeting resistant strains.
- Exploration of its use in combination therapies for enhanced efficacy against infections.
Properties
IUPAC Name |
1-prop-2-ynylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETIMAFLOAYCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355448 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173531-53-8 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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